1-[(Methylamino)methyl]cyclobutan-1-ol
Overview
Description
1-[(Methylamino)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol It is a cyclobutanol derivative, where a methylamino group is attached to the cyclobutane ring
Scientific Research Applications
Synthesis and Characterization in Chemistry
1-[(Methylamino)methyl]cyclobutan-1-ol, a compound involving cyclobutane, is significant in various synthetic and characterization studies in chemistry. For instance, cyclobutane-containing compounds have been used in the stereodivergent synthesis of β-dipeptides (Izquierdo et al., 2002). Additionally, research on similar compounds has led to the identification and differentiation of novel research chemicals, contributing to the understanding of synthetic cannabinoids (McLaughlin et al., 2016).
Application in Material Sciences
Cyclobutane derivatives are also crucial in material sciences. For example, Lewis acid-catalyzed reactions involving these compounds have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives (Yao & Shi, 2007). Such studies expand the repertoire of available materials for various industrial applications.
Contributions to Photocatalysis
The role of cyclobutane compounds in photocatalysis is notable. For instance, flavin derivatives, when irradiated by visible light, have demonstrated efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition, showcasing their potential in light-mediated chemical transformations (Mojr et al., 2015).
Biological and Medicinal Research
In the realm of biological and medicinal research, cyclobutane-containing compounds have exhibited significant bioactivity. For example, studies have shown their antimicrobial activity, highlighting their potential in combating various microorganisms (Cukurovalı et al., 2002). Additionally, cyclobutane derivatives have been identified in natural products with activities against cancer and other diseases (Dembitsky, 2007).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methylamino)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(Methylamino)methyl]cyclobutan-1-ol can undergo various
Properties
IUPAC Name |
1-(methylaminomethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6(8)3-2-4-6/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCUOPMRFMUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-88-6 | |
Record name | 1-[(methylamino)methyl]cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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